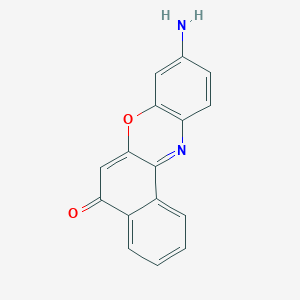

9-Amino-5-benzophenoxazone

Description

9-Amino-5-benzophenoxazone is a heterocyclic compound characterized by a phenoxazone core structure substituted with an amino group at the 9-position and a benzophenone moiety at the 5-position. The compound’s fused aromatic system and polar substituents suggest applications in fluorescence-based assays, photodynamic therapy, or as a scaffold for drug design. However, further experimental validation is required to confirm these hypotheses.

Properties

IUPAC Name |

9-aminobenzo[a]phenoxazin-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O2/c17-9-5-6-12-14(7-9)20-15-8-13(19)10-3-1-2-4-11(10)16(15)18-12/h1-8H,17H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKBOMBCUBIEMTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C3C2=NC4=C(O3)C=C(C=C4)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Amino-5-benzophenoxazone typically involves the reaction of 2-aminophenol with aromatic aldehydes or ketones under acidic or basic conditions. One common method involves the condensation of 2-aminophenol with benzaldehyde in the presence of an acid catalyst to form the phenoxazine ring . Another method involves the use of copper acetate and molecular sieves to facilitate the reaction between 2-aminophenol and substituted potassium phenyltriolborates .

Industrial Production Methods

Industrial production of 9-Amino-5-benzophenoxazone often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

9-Amino-5-benzophenoxazone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the amino and phenoxazine moieties, which provide multiple reactive sites .

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 9-Amino-5-benzophenoxazone can yield quinone derivatives, while reduction can produce hydroxy derivatives .

Scientific Research Applications

9-Amino-5-benzophenoxazone has a wide range of applications in scientific research:

Chemistry: Used as a photoredox catalyst and in the synthesis of other heterocyclic compounds.

Biology: Functions as a fluorescent probe for cell imaging and as an antifungal agent.

Medicine: Investigated for its potential anticancer properties and as a component in chemotherapy drugs.

Industry: Utilized in the development of organic light-emitting diodes and dye-sensitized solar cells.

Mechanism of Action

The mechanism of action of 9-Amino-5-benzophenoxazone involves its interaction with cellular components. For instance, it can bind to DNA and interfere with cell division, leading to cell cycle arrest at the S-phase . This property makes it a potential candidate for anticancer therapy. Additionally, its fluorescent properties allow it to be used as a probe for imaging cellular structures .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 2-Aminobenzamides 2-Aminobenzamides share a benzamide backbone with an amino group but lack the fused phenoxazone ring system present in 9-amino-5-benzophenoxazone. Comparative studies highlight that 2-aminobenzamides exhibit moderate solubility in polar solvents (e.g., ~15 mg/mL in water) and are utilized as inhibitors of poly(ADP-ribose) polymerase (PARP) in cancer therapeutics . In contrast, the extended aromatic system of 9-amino-5-benzophenoxazone likely enhances its UV absorption and fluorescence quantum yield, making it more suitable for optical applications.

2.1.2 Benzophenone Derivatives Benzophenone-based compounds, such as benzathine benzylpenicillin, demonstrate the role of aromatic ketones in stabilizing molecular interactions (e.g., hydrogen bonding and π-stacking). Benzathine benzylpenicillin’s salt formulation improves solubility and prolonged release in vivo, a strategy that could be adapted for 9-amino-5-benzophenoxazone to optimize pharmacokinetics .

Physicochemical Properties

A hypothetical comparison based on structural analogs is outlined below:

| Property | 9-Amino-5-benzophenoxazone | 2-Aminobenzamide | Benzathine Benzylpenicillin |

|---|---|---|---|

| Molecular Weight (g/mol) | ~300 (estimated) | 136.14 | 909.11 (salt form) |

| Solubility | Low in water (predicted) | Moderate (~15 mg/mL in H₂O) | High (due to salt formulation) |

| Thermal Stability | Likely high (aromatic system) | Moderate | High (stable up to 150°C) |

| Key Applications | Fluorescence probes (hypoth.) | PARP inhibitors | Antibiotic formulations |

Research Findings and Limitations

- Synthetic Challenges: Unlike 2-aminobenzamides, which are synthesized via straightforward amidation, the fused ring system of 9-amino-5-benzophenoxazone requires multi-step cyclization, complicating large-scale production .

- Biological Activity: While benzathine benzylpenicillin’s efficacy is well-documented, 9-amino-5-benzophenoxazone’s bioactivity remains speculative.

- Analytical Methods: GlycoBase and autoGU, tools for HPLC-based glycan analysis, could be adapted to study 9-amino-5-benzophenoxazone’s stability and degradation pathways, though this remains untested .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.